Evidence Dimension 1: Core Scaffold Topology – 6-(4-Aminophenyl)imidazo[2,1-b]thiazole vs. 3-Substituted Regioisomers
The target compound bears the 4-(imidazo[2,1-b]thiazol-6-yl)phenyl substitution pattern, in which the phenyl ring is directly attached at the 6-position of the imidazo[2,1-b]thiazole core. This topology is distinct from compounds substituted at the 3-position (e.g., 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(3-hydroxybenzyl)acetamide, ChemSpider ID 128360632), which share the same molecular formula (C20H16FN3O2S; MW 381.43) but differ in the regiochemical attachment point and overall molecular shape . In the 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor series of Lin et al. (2015), the most potent compound (compound 19) features a 6-phenyl substitution with a para-ureido extension and an amide at the 3-position, achieving an MV4-11 cellular IC50 of 0.002 μM and a FLT3 enzymatic IC50 of 0.022 μM [1]. By contrast, compounds in the same series with identical 6-phenylimidazo[2,1-b]thiazole cores but alternative substitution patterns at the 3-position showed substantially reduced potency—with one congener registering an IC50 >10,000 nM against myotonin-protein kinase in a related kinase panel [2]. This order-of-magnitude difference underscores that kinase inhibition within this scaffold is highly sensitive to the exact position and nature of substituents, and that the 6-(4-aminophenyl) arrangement of the target compound represents a scaffold topology associated with, though not proven to confer, potent kinase engagement.
| Evidence Dimension | Regiochemical topology: 6-phenyl vs. 3-substituted imidazo[2,1-b]thiazole; effect on kinase inhibition |
|---|---|
| Target Compound Data | 6-(4-aminophenyl)imidazo[2,1-b]thiazole with propanamide-linked 2-fluorophenoxy group at the aniline nitrogen; no direct biological data available |
| Comparator Or Baseline | Compound 19 (Lin et al. 2015): 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide with MV4-11 IC50 = 0.002 μM, FLT3 IC50 = 0.022 μM; other 3-substituted congeners show IC50 >10,000 nM at myotonin-protein kinase |
| Quantified Difference | Potency range across 6-phenylimidazo[2,1-b]thiazole congeners spans >500,000-fold (>10,000 nM vs. 0.002 μM = 2 nM); regiochemistry and substitution pattern are key determinants |
| Conditions | MV4-11 AML cellular assay and FLT3 enzymatic assay (Lin et al. 2015); myotonin-protein kinase binding assay (BindingDB, ChEMBL_1518910) |
Why This Matters
The 6-phenyl substitution pattern is a validated topology for kinase inhibition within this scaffold class, but potency cannot be extrapolated between even closely related substitution variants; the target compound's specific substitution pattern remains pharmacologically uncharacterized, and users must independently validate activity for their target of interest.
- [1] Lin XD, Yang HW, Ma S, Li WW, Zhang CH, Wang WJ, Xiang R, Li LL, Yang SY. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015;25(20):4534-4538. DOI: 10.1016/j.bmcl.2015.08.068. View Source
- [2] BindingDB. Entry 50046657: Ki/IC50 data for 6-phenylimidazo[2,1-b]thiazole derivative at myotonin-protein kinase. Meas. Tech. ChEMBL_1518910 (CHEMBL3625834). View Source
